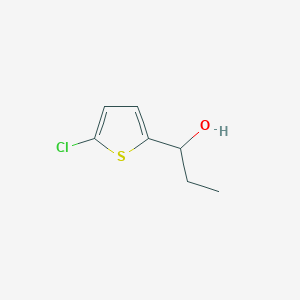

1-(5-Chloro-2-thienyl)-1-propanol

CAS No.:

Cat. No.: VC13382833

Molecular Formula: C7H9ClOS

Molecular Weight: 176.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9ClOS |

|---|---|

| Molecular Weight | 176.66 g/mol |

| IUPAC Name | 1-(5-chlorothiophen-2-yl)propan-1-ol |

| Standard InChI | InChI=1S/C7H9ClOS/c1-2-5(9)6-3-4-7(8)10-6/h3-5,9H,2H2,1H3 |

| Standard InChI Key | OFXFFAXLCQLCGL-UHFFFAOYSA-N |

| SMILES | CCC(C1=CC=C(S1)Cl)O |

| Canonical SMILES | CCC(C1=CC=C(S1)Cl)O |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a thiophene ring—a five-membered heterocycle containing sulfur—substituted with a chlorine atom at the 5-position and a propanol (-CH₂CH₂CH₂OH) group at the 2-position . This configuration confers both aromatic stability from the thiophene and reactivity from the hydroxyl group, enabling participation in hydrogen bonding and nucleophilic reactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉ClOS |

| Molecular Weight | 176.66 g/mol |

| CAS Number | 711017-63-9 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Synthesis Methodologies

Reduction of Propanone Precursors

A plausible route involves the reduction of 1-(5-chloro-2-thienyl)propan-1-one. Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) could yield the alcohol. For example:

This method parallels the enzymatic reduction strategies employed for structurally related alcohols, such as the stereoselective synthesis of (1S)-3-chloro-1-(2-thienyl)propan-1-ol using Thermoanaerobacter alcohol dehydrogenases .

Enzymatic Approaches

While 1-(5-Chloro-2-thienyl)-1-propanol lacks a chiral center, enzymatic methods could enhance reaction efficiency. Alcohol dehydrogenases from Thermoanaerobacter spp. operate optimally at 15–75°C and pH 5–8 , conditions compatible with thiophene derivatives. For instance, NADPH-dependent reductions of ketones to alcohols have been demonstrated for similar substrates .

Physicochemical Behavior

Solubility and Reactivity

The compound’s solubility is influenced by its polar hydroxyl group and nonpolar thiophene ring. It is likely soluble in organic solvents like ethyl acetate or toluene, which are commonly used for extracting analogous alcohols . The chlorine atom enhances electrophilicity, facilitating substitution reactions at the 5-position.

Stability Considerations

Research Gaps and Future Directions

Despite its synthetic accessibility, 1-(5-Chloro-2-thienyl)-1-propanol remains underexplored. Key areas for investigation include:

-

Catalytic Optimization: Screening transition metal catalysts to improve reduction yields.

-

Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

-

Derivatization Studies: Modifying the hydroxyl group to produce esters or ethers for enhanced bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume